Methyl 4-methoxy-3-nitrobenzene-1-sulfonate
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Overview
Description
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate: is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a methoxy group, a nitro group, and a sulfonate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-nitrobenzene-1-sulfonate typically involves the nitration of methyl 4-methoxybenzenesulfonate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and catalysts such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the sulfonate ester group can undergo nucleophilic attack. These interactions lead to the formation of various derivatives with different chemical properties .
Comparison with Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar in structure but lacks the methoxy group.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonate ester.
4-Methoxy-2-methyl-1-nitrobenzene: Similar but contains a methyl group instead of a sulfonate ester.
Uniqueness: The presence of both a methoxy group and a nitro group on the benzene ring influences its reactivity in electrophilic and nucleophilic substitution reactions .
Properties
CAS No. |
73822-67-0 |
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Molecular Formula |
C8H9NO6S |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
methyl 4-methoxy-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5H,1-2H3 |
InChI Key |
QNCIVBWPCQELBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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